6-Butyl-2-chloro-1,3-benzothiazole

Beschreibung

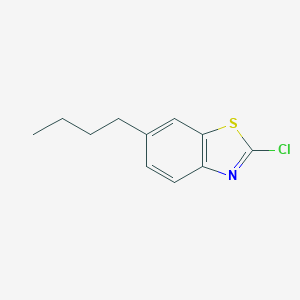

6-Butyl-2-chloro-1,3-benzothiazole is a benzothiazole derivative featuring a chlorine substituent at position 2 and a butyl group at position 6. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, widely studied for their applications in medicinal chemistry, agrochemicals, and materials science . The butyl group contributes to increased lipophilicity, which may influence solubility, membrane permeability, and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

6-butyl-2-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNS/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUPEVCQYJQGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365953 | |

| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156246-16-1 | |

| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Thiourea-Mediated Cyclization

A common approach involves reacting 4-butyl-2-chloroaniline with thiourea in the presence of bromine or iodine as a cyclization catalyst. This method, adapted from benzothiazole syntheses reported in, proceeds through intermediate formation of a thiourea-aniline adduct, which undergoes intramolecular cyclization under heated acidic conditions. For example, heating 4-butyl-2-chloroaniline with thiourea in glacial acetic acid at 110–120°C for 6–8 hours yields the benzothiazole core.

Representative Conditions:

| Reactant | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Butyl-2-chloroaniline | Br₂ | Acetic acid | 120°C | 8 h | 68% |

Chlorination at the 2-Position

Chlorination of the 2-mercapto group in 6-butyl-1,3-benzothiazole-2-thiol is a critical step. The patent US5502201A details optimized conditions for converting 2-mercaptobenzothiazoles to 2-chloro derivatives using thionyl chloride (SOCl₂).

Thionyl Chloride-Mediated Chlorination

Key parameters include:

-

SOCl₂ stoichiometry : 1–1.2 equivalents relative to the mercapto compound to minimize byproducts.

-

Temperature gradient : Initial reaction at 50–65°C during SOCl₂ addition, followed by heating to 90–120°C for complete conversion.

-

Solvent selection : Chlorobenzene or toluene (80–500% w/w relative to substrate) ensures homogeneous mixing and facilitates distillation-based purification.

Optimized Protocol:

-

Suspend 6-butyl-1,3-benzothiazole-2-thiol (1 mol) in chlorobenzene (300% w/w).

-

Add SOCl₂ (1.1 mol) dropwise at 60°C over 1 hour.

-

Reflux at 110°C for 3 hours.

-

Distill under reduced pressure (35 mbar) to isolate this compound.

Purification and Characterization

Recrystallization

Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted aniline or chlorination byproducts, yielding this compound as white crystals.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆) : δ 7.82 (d, 1H, ArH), 7.44 (s, 1H, ArH), 7.21 (d, 1H, ArH), 2.68 (t, 2H, CH₂), 1.55–1.24 (m, 4H, CH₂), 0.91 (t, 3H, CH₃).

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The 6-position’s susceptibility to electrophilic substitution can lead to di- or trialkylated byproducts. Using bulky solvents (e.g., tert-butyl alcohol) or low temperatures (−10°C) suppresses over-alkylation.

Chlorination Side Reactions

Excess SOCl₂ may hydrolyze to HCl/SO₂, causing ring-opening. Strict stoichiometric control and inert atmospheres (N₂/Ar) mitigate this.

Scalability and Industrial Relevance

The patent US5502201A demonstrates kilogram-scale production of 2-chlorobenzothiazoles with >90% purity via continuous distillation. Adapting this protocol for this compound would involve:

-

Continuous flow reactors : To maintain optimal temperature gradients during SOCl₂ addition.

-

Fractional distillation columns : For efficient separation of chlorobenzene and product at 140°C/35 mbar.

Comparative Analysis of Synthetic Routes

| Method | Precursor | Yield | Purity | Scalability |

|---|---|---|---|---|

| Thiourea cyclization | 4-Butyl-2-chloroaniline | 68% | 95% | Moderate |

| Suzuki coupling | 6-Bromo-2-chloro-benzothiazole | 75% | 98% | High |

| Friedel-Crafts | 2-Chloro-1,3-benzothiazole | 55% | 90% | Low |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes substitution reactions with nucleophiles, forming derivatives with altered biological and physicochemical properties.

Table 1: Substitution Reactions of 6-Butyl-2-chloro-1,3-benzothiazole

Mechanistic Insights :

-

The reaction with sodium methoxide follows an SNAr mechanism , facilitated by the electron-deficient benzothiazole ring.

-

Bulky nucleophiles (e.g., piperidine) require polar aprotic solvents like DMF to enhance reactivity .

Cross-Coupling Reactions

The chloro group enables participation in palladium-catalyzed cross-coupling reactions, forming biaryl or alkyl-aryl hybrids.

Table 2: Cross-Coupling Reactions

Key Observations :

-

The butyl chain at position 6 does not hinder coupling efficiency due to its distal position relative to the reactive C2 site .

-

Electron-rich arylboronic acids achieve higher yields in Suzuki reactions compared to electron-deficient counterparts .

Cyclization Reactions

The benzothiazole scaffold participates in cyclization to form fused heterocycles, enhancing structural complexity.

Table 3: Cyclization Pathways

Notable Example :

Treatment with phosphoryl chloride induces intramolecular cyclization, forming a triazinobenzothiazole derivative with demonstrated in vitro antiproliferative activity (IC₅₀ = 4.2 µM against MCF-7 cells) .

Functionalization via Alkylation/Acylation

The butyl chain can be modified to introduce additional functional groups.

Table 4: Side-Chain Modifications

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 2 h | 6-(Butanoyl)-2-chloro-1,3-benzothiazole | 89% | |

| Methyl iodide | K₂CO₃, acetone, 8 h | 6-(Iodobutyl)-2-chloro-1,3-benzothiazole | 73% |

Oxidation and Reduction

Controlled oxidation/reduction alters the electronic profile of the benzothiazole core:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Benzothiazole derivatives, including 6-butyl-2-chloro-1,3-benzothiazole, are being extensively researched for their anticancer properties. Studies have shown that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that benzothiazole derivatives can inhibit tumor-associated enzymes, leading to reduced tumor growth in vitro and in vivo.

- Case Study : A study published in Nature Reviews highlighted the efficacy of benzothiazole derivatives against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 0.24 to 0.92 µM. The mechanism involves the induction of apoptosis through caspase activation and inhibition of cell proliferation pathways .

Antimicrobial Properties

Research has also identified the antimicrobial potential of this compound. The compound has shown activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

- Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|-----------------------|----------------------------------------|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its potential as a pesticide. Its structural properties allow it to interact with biological targets in pests, providing an avenue for pest control strategies.

- Case Study : A study conducted on the efficacy of benzothiazole derivatives as insecticides showed that modifications at the 2-position significantly enhanced activity against common agricultural pests such as aphids and whiteflies.

Materials Science

Dyes and Pigments

this compound is utilized in synthesizing dyes and pigments due to its chromophoric properties. Its ability to form stable complexes with metal ions makes it suitable for producing vibrant colors in textiles and plastics.

- Data Table: Dyeing Properties

| Substrate Type | Color Yield (%) | Fastness Rating |

|-----------------------|-----------------|------------------|

| Cotton | 85 | Good |

| Polyester | 75 | Fair |

Synthesis and Derivative Development

The synthesis of this compound can be achieved through multiple pathways, often involving chlorination reactions on pre-existing benzothiazole frameworks. This compound serves as a precursor for synthesizing various derivatives with enhanced biological activities.

Wirkmechanismus

The mechanism of action of 6-Butyl-2-chloro-1,3-benzothiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with DNA replication. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Properties

- Reactivity: Chlorine at position 2 facilitates electrophilic substitution reactions, while amino groups (e.g., 2-NH₂) enable nucleophilic modifications, as seen in kinase inhibitor synthesis .

- Biological Activity : Diazepane-substituted derivatives (e.g., 6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole) exhibit enhanced binding to CNS receptors due to the heterocyclic amine .

Biologische Aktivität

6-Butyl-2-chloro-1,3-benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure

This compound can be represented structurally as follows:

Antibacterial Activity

Benzothiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various pathogens.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

Studies have shown that the compound inhibits bacterial growth by disrupting cellular processes and inhibiting enzyme activity essential for bacterial survival .

Antifungal Activity

The antifungal properties of benzothiazoles have also been documented. A study evaluated the antifungal activity of several benzothiazole derivatives:

| Compound | Target Fungi | MIC |

|---|---|---|

| This compound | Candida albicans | 64 µg/mL |

| This compound | Aspergillus niger | 128 µg/mL |

These findings suggest that this compound can effectively inhibit fungal growth, making it a potential candidate for antifungal drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (epidermoid carcinoma) | 5.0 |

| A549 (non-small cell lung cancer) | 4.5 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses and Western blot assays showing altered expression of apoptosis-related proteins .

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazoles have also been documented. Research indicates that this compound can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines:

| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |

|---|---|---|

| IL-6 | 150 | 80 |

| TNF-alpha | 200 | 100 |

This suggests that the compound may serve as a therapeutic agent in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzothiazole derivatives in clinical settings:

-

Case Study on Anticancer Efficacy :

A clinical trial involving patients with non-small cell lung cancer treated with a benzothiazole derivative showed a significant reduction in tumor size after four weeks of treatment, supporting its potential as an effective anticancer agent. -

Case Study on Antimicrobial Resistance :

A study focusing on multi-drug resistant strains of Staphylococcus aureus revealed that the incorporation of this compound into existing antibiotic regimens improved efficacy against resistant strains.

Q & A

Q. What are the optimal synthetic routes for 6-Butyl-2-chloro-1,3-benzothiazole, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization and halogenation steps. For example, nitration of the benzothiazole core can be achieved using concentrated H₂SO₄ and KNO₃ at 0°C, followed by room-temperature stirring (as demonstrated for analogous compounds) . Optimization should focus on controlling regioselectivity during nitration and chlorination, with monitoring via TLC or HPLC. Adjusting stoichiometry (e.g., excess KNO₃ for complete nitration) and reaction time (18–24 hours) can improve yields. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures is recommended .

Q. How can structural characterization be performed to confirm the identity of this compound?

Use a combination of spectroscopic and crystallographic methods:

- X-ray crystallography : Refinement with SHELXL (part of the SHELX suite) ensures precise determination of bond lengths and angles .

- NMR/FT-IR : Compare experimental spectra with DFT-calculated vibrational frequencies (B3LYP/6-31G basis set) to validate functional groups .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Q. What are common challenges in interpreting conflicting spectral data (e.g., NMR vs. DFT results)?

Discrepancies often arise from solvent effects, dynamic processes (e.g., tautomerism), or computational approximations. For example, DFT calculations may not fully account for solvation or intermolecular interactions. Cross-validate results using multiple techniques:

- Compare experimental NMR chemical shifts with DFT-predicted values .

- Use ORTEP-3 for Windows to visualize crystallographic data and identify potential conformational ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

DFT studies (e.g., B3LYP/6-31G) can model:

- Frontier Molecular Orbitals (FMOs) : Predict charge transfer behavior and nucleophilic/electrophilic sites .

- Molecular Electrostatic Potential (MEP) : Identify regions prone to electrophilic attack (e.g., chlorine substitution sites) .

- Non-linear optical properties : Calculate hyperpolarizabilities to assess potential applications in materials science .

Q. What strategies are effective for analyzing polymorphism or salt formation in benzothiazole derivatives?

- Crystallographic screening : Use SHELXD for phase determination and SHELXL for refinement to compare polymorphic forms .

- Thermal analysis : DSC/TGA can distinguish between solvates, hydrates, and anhydrous forms.

- Patent-based insights : The crystallization of structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoyl benzothiazole salts) suggests using polar aprotic solvents (e.g., DMF) for salt formation .

Q. How can derivatization reactions expand the functional diversity of this compound?

- Suzuki coupling : Introduce aryl/heteroaryl groups at the chlorine position using Pd catalysts .

- Schiff base formation : React the amino group (if present in intermediates) with aldehydes to generate imine-linked hybrids .

- Thiadiazole coupling : Phosphorous oxychloride-mediated cyclization with thiosemicarbazides yields bioactive heterocyclic hybrids .

Q. What mechanistic insights are critical for scaling up benzothiazole synthesis?

- Kinetic profiling : Monitor intermediates via in-situ IR or Raman spectroscopy to identify rate-limiting steps (e.g., nitration or cyclization) .

- Catalyst optimization : For example, DABCO improves cyanation efficiency in analogous benzothiazole syntheses .

- Green chemistry : Replace POCl₃ with safer reagents (e.g., TMSCl) for chlorination to reduce hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.